molecular formula C15H19NO4 B576059 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid CAS No. 174543-78-3

1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid

Cat. No.: B576059
CAS No.: 174543-78-3
M. Wt: 277.32
InChI Key: VTRVUNGMWPPWGP-UHFFFAOYSA-N
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Description

The compound “1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C15H19NO4 . It is a solid substance . The compound is also known by other names such as 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid, 3-Methyl-1,3-piperidinedicarboxylic acid 1-(phenylmethyl) ester, and 1-Cbz-3-methylpiperidine-3-carboxylic Acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Additionally, esters can undergo trans-esterification reactions to form different esters .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 263.29 .

Scientific Research Applications

Synthesis and Biochemical Applications

1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid serves as a key intermediate in the synthesis of complex molecules with significant biochemical applications. For instance, it has been involved in the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate (MTX), a crucial drug in cancer chemotherapy and autoimmune diseases. These derivatives help explore the binding mechanisms of MTX to dihydrofolate reductase, offering insights into improving drug efficacy and reducing side effects (Piper, Montgomery, Sirotnak, & Chello, 1982).

Contribution to Nootropic Agent Synthesis

This compound also plays a role in the synthesis of nootropic agents, demonstrating the versatility of this compound in creating compounds that potentially enhance cognitive functions. The transformation of related structures into carboxamides shows the applicability of this compound in developing drugs aimed at improving brain health and function (Valenta, Urban, Taimr, & Polívka, 1994).

Advancements in Organic Synthesis Methods

Moreover, the use of this compound and its derivatives has contributed to advancements in organic synthesis methods, such as the homologation of carboxylic acids. This showcases its utility in expanding the toolkit for synthetic chemists, enabling the creation of novel compounds with varied functionalities for further research and drug development (Katritzky, Zhang, Hussein, Fang, & Steel, 2001).

Photophysical Property Research

In the realm of material science, derivatives of this compound have been used to explore photophysical properties, indicating its potential in the development of new materials with specific light-absorbing or emitting characteristics. This application is crucial for the development of optoelectronic devices, highlighting the compound's importance beyond biomedical research (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRVUNGMWPPWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692938
Record name 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174543-78-3
Record name 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a −78° C. solution of the product of Example 45A (6.0 g, 20.6 mmoles) in THF (50 mL) was added a solution of lithium bis(trimethylsilyl)amide (1.0 M in THF, 22.7 mmoles). After 35 min, iodomethane (1.4 mL, 22.7 mmoles) was added and the reaction was slowly warmed to room temperature and stirred overnight. The reaction was quenched with aqueous sat. ammonium chloride and extracted with Et2O. The organic layer was then rinsed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→65:35 hexane:EtOAc). The resulting ester was hydrolyzed overnight at room temperature in THF (15 mL), H2O (10 mL), and EtOH (15 mL) with NaOH (2.5 g). The solution was concentrated under vacuum; the residue was dissolved in saturated ammonium chloride; and, the solution was extracted with ethyl acetate (3×). The combined ethyl acetate extracts were dried over sodium sulfate, filtered, and concentrated under vacuum to yield the title compound as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
22.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (3.0 g, 10.0 mmol) in ethanol (15 mL) was added LiOH (15.0 mL, 30.1 mmol), and the reaction mixture was stirred at 86° C. for 1 hour. The ethanol was removed, and ether (30 mL) was added. The aqueous layer was separated and acidified with saturated potassium hydrogen sulfate to a pH of about 3 to about 4, extracted with ethyl acetate (50 mL), and washed with brine and dried over sodium sulfate. After removal of the solvent, 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid (2.6 g, 92% yield) was isolated as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

LiOH (15.0 mL, 30.1 mmol) was added to 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (3.0 g, 10.0 mmol) in ethanol (15 mL), and the reaction mixture was stirred at 86° C. for 1 hour. The ethanol was removed, and ether (30 mL) was added. The aqueous layer was separated and acidified with saturated potassium hydrogen sulfate to a pH of about 3 to about 4, extracted with ethyl acetate (50 mL), washed with brine and dried over sodium sulfate. After removal of the solvent, 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylic acid (2.6 g, 92% yield) was isolated as an oil.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a −78° C. solution of the product of Example 45A (6.0 g, 20.6 mmoles) in THF (50 mL) was added a solution of lithium bis(trimethlylsilyl)amide (1.0 M in THF, 22.7 mmoles). After 35 min, iodomethane (1.4 mL, 22.7 mmoles) was added and the reaction was slowly warmed to room temperature and stirred overnight. The reaction was quenched with aqueous sat. ammonium chloride and extracted with Et2O. The organic layer was then rinsed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→65:35 hexane:EtOAc). The resulting ester was hydrolyzed overnight at room temperature in THF (15 mL), H2O (10 mL), and EtOH (15 mL) with NaOH (2.5 g). The solution was concentrated under vacuum; the residue was dissolved in saturated ammonium chloride; and, the solution was extracted with ethyl acetate (3×). The combined ethyl acetate extracts were dried over sodium sulfate, filtered, and concentrated under vacuum to yield the title compound as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
lithium bis(trimethlylsilyl)amide
Quantity
22.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

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